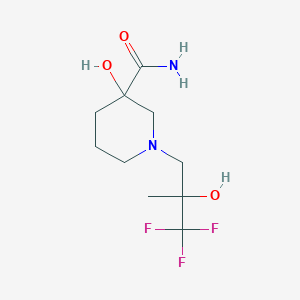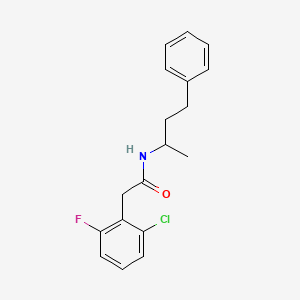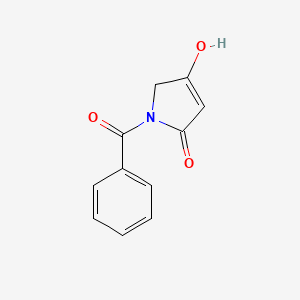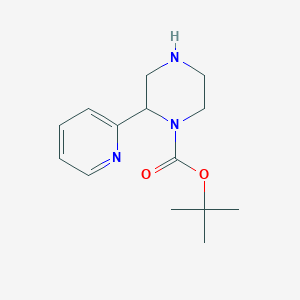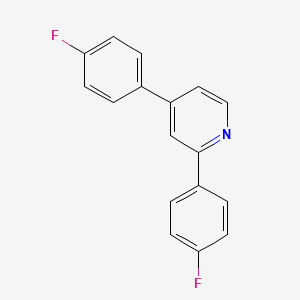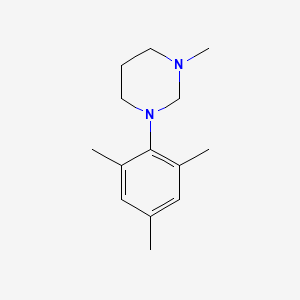
1-Mesityl-3-methylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesityl-3-methylhexahydropyrimidine is a heterocyclic compound with the molecular formula C₁₄H₂₂N₂ It features a hexahydropyrimidine ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Mesityl-3-methylhexahydropyrimidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Hexahydropyrimidine Ring: The hexahydropyrimidine ring can be synthesized by the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the nitrogen atom in the hexahydropyrimidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-Mesityl-3-methylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
Aplicaciones Científicas De Investigación
1-Mesityl-3-methylhexahydropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Mesityl-3-methylhexahydropyrimidine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium: This compound has a similar mesityl group but differs in the presence of an imidazolium ring and a sulfonate group.
1-Mesityl-3-methylimidazolium: Similar in structure but contains an imidazolium ring instead of a hexahydropyrimidine ring.
Uniqueness: 1-Mesityl-3-methylhexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to other mesityl-substituted compounds. This uniqueness makes it valuable for specific applications in chemistry and industry.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-methyl-3-(2,4,6-trimethylphenyl)-1,3-diazinane |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3 |
Clave InChI |
JPWCOOMMBPRSLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


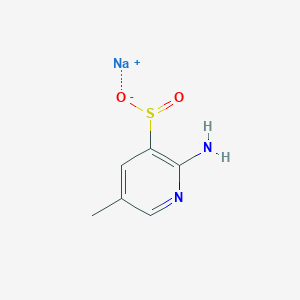
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
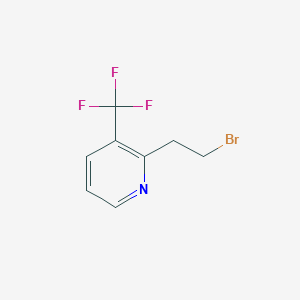
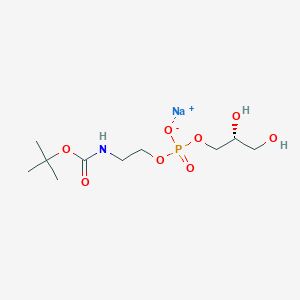
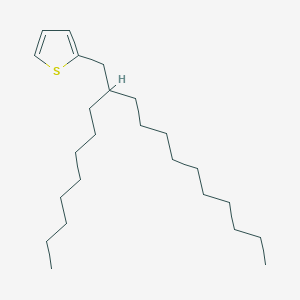

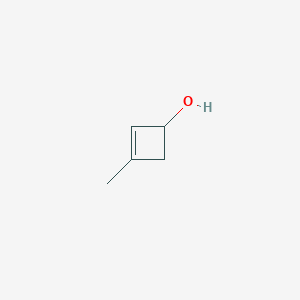

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
